molecular formula C18H22N2O2 B4570589 1-cyclopentyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one

1-cyclopentyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B4570589
M. Wt: 298.4 g/mol
InChI Key: MWGZDZWAOBSHDA-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.168127949 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrindines and Tetrahydroquinolines

Research highlights the utility of the compound in synthesizing pyrindines and tetrahydroquinolines, demonstrating a novel four-component one-pot process. This synthesis involves a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, indicating its versatility as a building block in the creation of complex molecules (Yehia, Polborn, & Müller, 2002).

Multicomponent 1,3-Dipolar Cycloaddition

Another study elaborates on the compound's involvement in multicomponent 1,3-dipolar cycloadditions for synthesizing the pyrrolidine unit of pyrrolizidines and indolizidines. This methodology showcases an efficient and simple approach to constructing complex systems, including spiro derivatives, highlighting the compound's role in generating biologically relevant structures (Nájera & Sansano, 2018).

Antitumor Activity in Peritoneal Mesothelioma

The compound has also been explored for its potential antitumor activity, particularly in models of diffuse malignant peritoneal mesothelioma (DMPM). Research focusing on derivatives of 1H-pyrrolo[2,3-b]pyridine, closely related to the compound , reveals significant tumor volume inhibition, indicating its therapeutic potential in cancer treatment (Carbone et al., 2013).

Regioselective Synthesis of Anti-Tumor Compounds

Further studies on regioselective synthesis involving the compound or its derivatives emphasize its application in producing compounds with potential anti-tumor properties. This research underscores the compound's utility in medicinal chemistry, particularly in the context of creating substances with significant biological activities (Girgis, 2009).

Catalytic and Enantioselective Cycloadditions

The compound's framework facilitates the exploration of catalytic and enantioselective cycloadditions, crucial for synthesizing complex molecules with multiple stereocenters in a single step. These studies illustrate the compound's role in advancing methodologies for constructing compounds with precise spatial arrangements, essential for drug discovery and development (Narayan et al., 2014).

Properties

IUPAC Name

1-cyclopentyl-4-(2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-17-11-14(12-20(17)15-6-2-3-7-15)18(22)19-10-9-13-5-1-4-8-16(13)19/h1,4-5,8,14-15H,2-3,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGZDZWAOBSHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-cyclopentyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one
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1-cyclopentyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one
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1-cyclopentyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one
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1-cyclopentyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one
Reactant of Route 5
1-cyclopentyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one
Reactant of Route 6
1-cyclopentyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.